molecular formula C25H27N3O5 B608038 Iberdomide CAS No. 1323403-33-3

Iberdomide

カタログ番号 B608038
CAS番号: 1323403-33-3
分子量: 449.5
InChIキー: IXZOHGPZAQLIBH-NRFANRHFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Iberdomide is an experimental thalidomide analog that works as a cereblon E3 ligase modulator . It has a higher binding affinity than lenalidomide or pomalidomide . It is being developed by Bristol Myers Squibb for various cancers and was also tested in people with lupus .


Synthesis Analysis

Immunomodulatory medications like thalidomide and its analogs prevent the production of some proinflammatory cytokines linked to cancer . A new series of thalidomide analogs were designed and synthesized to develop potential antitumor immunomodulatory agents .


Molecular Structure Analysis

Iberdomide has a molecular formula of C25H27N3O5 . Its average mass is 449.499 Da and its monoisotopic mass is 449.195068 Da .


Chemical Reactions Analysis

Coadministration of iberdomide with itraconazole increased iberdomide peak plasma concentration (Cmax) 17% and area under the concentration curve (AUC) approximately 2.4-fold relative to administration of iberdomide alone . The Cmax and AUC of iberdomide were reduced by approximately 70% and 82%, respectively, when iberdomide was administered with rifampin compared with iberdomide administered alone .


Physical And Chemical Properties Analysis

Iberdomide has a molecular formula of C25H27N3O5 . Its molar mass is 449.507 g·mol−1 .

科学的研究の応用

Treatment of Systemic Lupus Erythematosus (SLE)

Iberdomide is being evaluated for the treatment of Systemic Lupus Erythematosus (SLE), a chronic autoimmune disease . It is a cereblon modulator that promotes the degradation of the transcription factors Ikaros and Aiolos, which affect leukocyte development and autoimmunity . In a phase 2 trial, patients were given oral iberdomide once daily for 24 weeks, in addition to standard medications . The primary endpoint at week 24 was a response on the SLE Responder Index (SRI-4), which was defined as a reduction of at least 4 points in the Systemic Lupus Erythematosus Disease Activity Index 2000 score .

Long-term Efficacy in SLE Treatment

The efficacy of Iberdomide in SLE treatment has been observed to be sustained up to 52 weeks . In a phase 2b trial, adults with autoantibody-positive SLE and SLEDAI 2K scores ≥6 were given oral iberdomide daily, added to background lupus therapy . The primary endpoint, SRI-4 response at week 24, was achieved by 54.3% of patients on iberdomide 0.45 mg vs. 34.9% on placebo . At week 52, the proportions of SRI-4 responders were sustained or improved in all groups originally randomized to iberdomide .

Treatment of Multiple Myeloma

Iberdomide has shown positive results in clinical trials for the treatment of multiple myeloma . Combination therapy with iberdomide and dexamethasone (also called “IBER-dex”) has shown an overall response rate (ORR) of about 30% to 50% in patients with heavily pretreated myeloma .

将来の方向性

The therapeutic class that has gained the most significant traction in recent months is BCMA-directed bispecific antibodies . In the wake of recent FDA approval of the BCMA-directed bispecific antibody teclistamab, other agents may soon follow .

特性

IUPAC Name

(3S)-3-[7-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5/c29-23-9-8-21(24(30)26-23)28-15-20-19(25(28)31)2-1-3-22(20)33-16-18-6-4-17(5-7-18)14-27-10-12-32-13-11-27/h1-7,21H,8-16H2,(H,26,29,30)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZOHGPZAQLIBH-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iberdomide

CAS RN

1323403-33-3
Record name Iberdomide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1323403333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iberdomide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12101
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IBERDOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V66F27X44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

A: Iberdomide is a cereblon E3 ligase modulator (CELMoD®). It binds to cereblon (CRBN), a component of the CRL4CRBN E3 ubiquitin ligase complex. [, , , ]

A: Binding of iberdomide to CRBN alters the substrate specificity of the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins. [, , , ]

A: The primary targets of iberdomide are the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). [, , , ]

A: Degradation of Ikaros and Aiolos disrupts B and T lymphocyte function, leading to immunomodulatory effects. Specifically, iberdomide decreases peripheral CD19+ B lymphocytes and modestly reduces CD3+ T lymphocytes. [] It also impacts cytokine production, reducing lipopolysaccharide-stimulated proinflammatory cytokines (IL-1α, IL-1β) while increasing anti-CD3-stimulated IL-2 and interferon-γ. [] This suggests differential immunomodulatory effects on B and T lymphocytes.

A: While iberdomide shares the same targets as lenalidomide and pomalidomide (other IMiDs), it binds CRBN with higher affinity and induces faster and deeper degradation of Ikaros and Aiolos. [, ] This results in enhanced anti-proliferative, pro-apoptotic, and immune stimulatory activity. []

ANone: The molecular formula and weight information is not available in the provided research papers.

ANone: The provided research papers do not contain information on the spectroscopic characteristics of iberdomide.

ANone: The provided set of scientific papers doesn't include details on the material compatibility and stability of iberdomide.

A: Iberdomide itself doesn't have catalytic properties. Instead, it acts as a molecular modulator, altering the activity of the CRBN E3 ligase complex. [, , , ]

A: While the provided papers don't detail specific computational studies, a study utilized a plasma concentration and ΔQTcF model to assess the potential for iberdomide to prolong the QT interval. [] The study found no clinically relevant QT prolongation liability.

ANone: The provided papers don't delve into specific structure-activity relationship studies involving modifications to the iberdomide molecule.

ANone: Information about iberdomide's stability under various conditions is not included in the provided research papers.

ANone: The research papers provided do not elaborate on formulation strategies for iberdomide.

ANone: The provided research articles primarily focus on the therapeutic potential and mechanism of action of iberdomide, without delving into specific SHE regulations and compliance details.

A: Iberdomide is orally available with a terminal half-life of 9-13 hours after a single dose. [] A study in healthy subjects and patients with multiple myeloma found iberdomide exposure increased dose-proportionally and that hepatic impairment did not clinically impact its pharmacokinetics. [, ] Iberdomide is metabolized into an active metabolite, M12. []

A: Preclinical data suggest iberdomide synergizes with daratumumab by enhancing both antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). [] This synergy is partly due to iberdomide-mediated upregulation of CD38 and MICA on myeloma cells. []

ANone: Researchers have used a variety of in vitro models, including:

  • Cell lines: Multiple myeloma cell lines (e.g., MM1S, AMO-1, LP1, MOLP8, NCI-H929) were used to assess iberdomide's effects on cell viability, apoptosis, and protein degradation. [, , , ]
  • Primary cells: CD19+ B cells from systemic lupus erythematosus (SLE) patients were used to study iberdomide's impact on B cell activation, differentiation, and immunoglobulin production. [, , ] Peripheral blood mononuclear cells (PBMCs) from healthy volunteers and SLE patients were used to evaluate iberdomide's effects on lymphocyte populations and cytokine production. [, ]
  • Co-culture systems: Myeloma cells co-cultured with bone marrow stromal cells were used to mimic the tumor microenvironment and study the impact of iberdomide on myeloma cell proliferation. []

ANone: Researchers have employed several in vivo models, including:

  • Mouse xenograft models: Human myeloma cell lines implanted in mice were used to assess iberdomide's antitumor activity alone and in combination with other agents. [, , ]
  • Humanized mouse models: Mice engrafted with human PBMCs were used to evaluate iberdomide's impact on human immune responses and tumor growth. [, ]

ANone: Several clinical trials are investigating iberdomide's efficacy and safety in various diseases, including:

  • Multiple Myeloma:
    • Phase 1/2 CC-220-MM-001 study: Evaluated iberdomide plus dexamethasone in relapsed/refractory multiple myeloma (RRMM). []
    • Phase 2 EMN26 study: Evaluated iberdomide as maintenance therapy after autologous stem-cell transplantation in newly diagnosed MM. []
    • Phase 1/2 KID study: Investigates carfilzomib, iberdomide, and dexamethasone (KID) in newly diagnosed transplant-eligible MM. []
    • Phase 3 EXCALIBER-RRMM study: Compares iberdomide, daratumumab, and dexamethasone (IberDd) versus daratumumab, bortezomib, and dexamethasone (DVd) in RRMM. []
  • Systemic Lupus Erythematosus:
    • Phase 2a study: Evaluated safety, pharmacokinetics, pharmacodynamics, and efficacy of iberdomide in patients with SLE. []
    • Phase 2b study: Further evaluated the pharmacodynamics and efficacy of iberdomide in patients with active SLE. [, ]

A: While iberdomide shows promise in overcoming resistance to other IMiDs, research suggests that mutations in CRBN could potentially lead to resistance. [] Specifically, mutations within the tri-tryptophan binding pocket and the neo-substrate binding area may abolish iberdomide's activity. []

A: Preclinical and clinical trials indicate that iberdomide is generally well-tolerated. [, ] The most common adverse events observed include:

  • Hematologic: Neutropenia (potentially severe), thrombocytopenia, anemia [, , ]
  • Gastrointestinal: Nausea, diarrhea [, ]
  • Dermatologic: Rash, pruritus [, ]
  • Infections: Upper respiratory tract infections [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。